Salicylihalamide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z,4Z)-N-[(Z)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide |
InChI |
InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10-/t19-,21-,23+/m0/s1 |
InChI Key |
VFCUJHFLFHQCRD-HSJVTLDRSA-N |
Isomeric SMILES |
CC/C=C\C=C/C(=O)N/C=C\C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O |
Canonical SMILES |
CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |
Synonyms |
salicylihalamide A salicylihalamide B salicylihalamide-A |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Salicylihalamide B and Its Analogs
Strategies for Total Synthesis of Salicylihalamide B
The total synthesis of this compound has been approached through various strategies, broadly categorized as convergent and divergent approaches. These strategies aim to efficiently assemble the complex molecular architecture, controlling stereochemistry and forming the key macrocyclic ring and the sensitive enamide side chain.
Convergent and Divergent Synthetic Approaches
Several total and formal total syntheses of salicylihalamides A and B have been reported, showcasing different strategic designs nih.govnih.govnih.govnih.govacs.orgacs.orgscispace.comresearchgate.netthieme-connect.comnih.govacs.orgacs.org. Some approaches utilize a chiral pool strategy to establish stereocenters, while others rely on asymmetric synthesis methods nih.govacs.org. A formal total synthesis of (+)-salicylihalamides A and B, for instance, employed a chiral pool approach starting from a glucose-derived alcohol to generate the three stereogenic centers nih.govacs.org. Another formal synthesis of (-)-salicylihalamides A and B utilized a modular, divergent approach to construct advanced polyol intermediates from a common bicyclic phosphate (B84403) precursor researchgate.net. Convergent strategies often involve the coupling of a macrocyclic core fragment with the dienylenamide side chain late in the synthesis nih.govnih.govacs.org.
Key Macrocyclization Reactions and Their Optimization
The formation of the 12-membered macrolactone ring is a critical step in the synthesis of this compound. Various macrocyclization strategies have been explored, with Ring-Closing Metathesis (RCM) and Mitsunobu lactonization being prominent examples.
RCM has emerged as a powerful tool for the construction of macrocyclic rings in natural product synthesis univ-amu.frresearchgate.netmdpi.com. In the context of this compound, RCM is frequently employed to form the 12-membered macrolactone core by creating the C9-C10 double bond. nih.govnih.govnih.govacs.orgthieme-connect.comnih.gov
The success of RCM in this compound synthesis heavily depends on the choice of catalytic system and the control of the resulting alkene geometry (E/Z isomerism). Ruthenium carbene complexes, particularly second-generation Grubbs catalysts bearing an imidazol-2-ylidene ligand, have been effectively used for this macrocyclization nih.gov.
A significant challenge in the RCM step is controlling the E/Z ratio of the newly formed double bond. Research has shown that the protecting groups on the remote phenolic hydroxyl group of the cyclization precursor can significantly influence this ratio nih.govnih.govacs.org. The introduction of certain phenol (B47542) protecting groups has been found to favor the formation of the E-isomer and can also enhance the reaction rates nih.govacs.org. For example, in one formal synthesis, an RCM condition using a specific ruthenium catalyst afforded the salicylihalamide macrolide with excellent E selectivity (E/Z = 9:1 or 10:1) nih.gov. Another synthesis also reported a remarkably E-selective RCM to construct the 12-membered benzolactone skeleton nih.govacs.org.
Mitsunobu lactonization is another valuable method utilized for the formation of the macrolactone ring in this compound synthesis. This reaction typically involves the coupling of a seco acid with a hydroxyl group using a phosphine (B1218219) (commonly triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) scribd.com.
Several synthetic routes to this compound and its analogs have employed Mitsunobu lactonization to close the macrocycle nih.govacs.orgscispace.comacs.orgnih.gov. One approach converted a derived seco acid into the macrolactone using a Mitsunobu lactonization with immobilized triphenylphosphine (B44618) nih.govacs.orgscispace.comnih.gov. This method allows for the formation of the ester linkage required for the macrolactone ring. While the standard Mitsunobu reaction proceeds with inversion of configuration at the alcohol center, studies have shown that retention of configuration can occur in certain macrolactonization cases involving hindered alcohols scribd.com.
Ring-Closing Metathesis (RCM) in Macrolactone Formation
Stereocontrolled Fragment Coupling Methodologies
Beyond macrocyclization, the total synthesis of this compound requires the stereocontrolled coupling of different fragments to assemble the entire carbon skeleton with the correct absolute and relative configurations. The molecule possesses multiple stereogenic centers, and the labile dienylenamide side chain also presents synthetic challenges.
Stereocontrolled fragment coupling methodologies are essential for precisely joining the synthesized building blocks. Examples of such methodologies applied in the synthesis of salicylihalamides include Suzuki cross-coupling reactions and aldol (B89426) reactions nih.govacs.orgscispace.comacs.orgnih.gov. One formal synthesis featured a diastereoselective hydroboration followed by a Suzuki cross-coupling reaction acs.orgscispace.comacs.orgnih.gov. Evans aldol reactions have also been utilized to establish stereocenters nih.govacs.orgscispace.com. The stereogenic centers in one alkene fragment were established by a Noyori reduction of a β-keto ester and an Evans aldol reaction acs.orgscispace.com. The introduction of the enamide moiety, particularly the labile (Z,Z)-configurated carboxamide side chain of this compound, often involves specific coupling strategies, such as copper-catalyzed cross-coupling processes nih.gov. Stereocontrolled elaboration to alkenyl isocyanates and subsequent nucleophilic additions have also been employed for side chain installation nih.govacs.org.
The synthesis of complex molecules like this compound often relies on the iterative generation of stereocenters with high control, such as through reagent-controlled boronic ester homologations, although this specific method was described for bastimolide B synthesis, it illustrates the type of advanced stereocontrolled coupling techniques relevant to complex natural product synthesis acs.org.
Here is a table summarizing some key data points from the discussed synthetic approaches:
| Synthetic Strategy | Key Macrocyclization Method | Catalyst Examples (RCM) | E/Z Selectivity (RCM) | Notes | Source |
| Total Synthesis | RCM | Second-generation Ruthenium carbene complex | Influenced by phenolic protecting groups | Asymmetric hydrogenation used for stereocenters. Copper-catalyzed cross-coupling for enamide. | nih.gov |
| Formal Total Synthesis | RCM | Not explicitly specified, but influenced by protecting groups | Favored E-isomer with phenol protecting groups | Chiral pool approach used for stereocenters. | nih.govacs.org |
| Formal Total Synthesis | RCM | De Brabander's catalyst (cat-A) | Excellent E-selectivity (9:1 to 10:1) | Phosphate tether-mediated approach. Regioselective esterification. | nih.govresearchgate.net |
| Total Synthesis | Mitsunobu Lactonization, RCM | Classical RCM (alternative route) | Not specified for RCM | Noyori reduction, Evans aldol reactions for stereocenters. Suzuki cross-coupling. Immobilized triphenylphosphine used in Mitsunobu. | nih.govacs.orgscispace.comnih.gov |
| Total Synthesis | RCM | Not explicitly specified | Remarkably E-selective | Stereocontrolled elaboration to alkenyl isocyanate for side chain. | nih.govacs.org |
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation has been employed as a key step in the total synthesis of salicylihalamides to establish crucial stereogenic centers. One reported concise total synthesis of salicylihalamide A and B utilized asymmetric hydrogenation of β-keto esters catalyzed by [((S)-BINAP)Ru-Cl2]2.NEt3. nih.gov This reaction was instrumental in introducing chirality at specific positions within the macrolide core. The stereogenic centers in one macrolactone intermediate were established by a Noyori reduction of a β-keto ester. scispace.comacs.org
Stille Coupling Applications
Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, has been effectively utilized in the synthesis of the salicylihalamide core structure. A key step in one formal total synthesis involved a Stille coupling between a chiral stannane (B1208499) and a benzyl (B1604629) bromide to stereoselectively produce a macrolactone intermediate. acs.orgresearchgate.netnih.gov This highlights the utility of Stille coupling in assembling complex fragments of the salicylihalamide structure with control over stereochemistry. Stille cross-coupling has also been investigated for the synthesis of Z-enamides, which are components of the salicylihalamide side chain. rsc.org
Evans Aldol Reactions
The Evans aldol reaction, a diastereoselective enolate aldol reaction utilizing chiral oxazolidinone auxiliaries, has been applied in the synthesis of salicylihalamide intermediates to control the stereochemistry of newly formed carbon-carbon bonds. In one synthesis, Evans aldol reactions were used for chain extension and to establish stereogenic centers in an alkene intermediate. scispace.comacs.orgnih.gov This approach allowed for the controlled introduction of chirality, which is essential for constructing the correct stereoisomer of this compound. One synthesis illustrated the conversion of a syn aldol product to the corresponding anti product by inversion of a methyl-bearing center, demonstrating the versatility of aldol chemistry in accessing different diastereomers. scispace.comacs.org
Prins Cyclization Strategies
Prins cyclization, a powerful method for the construction of cyclic ethers and other cyclic systems, has been explored in formal synthesis approaches to salicylihalamide A and B. A stereoselective and convergent formal synthesis utilized a strategy involving Prins cyclization for the construction of polyketide precursors. ingentaconnect.comresearchgate.netbenthamdirect.comeurekaselect.com This approach relied on Prins cyclization along with other key transformations such as reductive opening of 1-iodomethyl cyclic ethers, Mitsunobu inversion, and ring closing metathesis. ingentaconnect.combenthamdirect.comeurekaselect.com
Formation of the Enamide Side Chain
The enamide side chain is a distinctive and biologically important feature of this compound. Its formation presents unique synthetic challenges.
Challenges and Solutions in Labile Moiety Construction
The enamide moiety is known to be a labile functional group, and its stereoselective construction, particularly the Z-isomer present in this compound, can be challenging. rsc.org Various strategies have been explored for the introduction of the enamide side chain. acs.org One approach involved introducing the enamide through hemiaminal formation and formal elimination of water after converting a C-15 side chain to the corresponding aldehyde. nih.gov The separation of double-bond isomers (E and Z) is often required to obtain the desired this compound. nih.gov The selective synthesis of Z-enamides, in general, is considered particularly challenging, and new methods based on reagents like vinylbenziodoxolones (VBX) have been developed to address this. rsc.orgrsc.org
Formal Synthesis Approaches to this compound Intermediates
Chiral Pool-Based Syntheses (e.g., from D-Glucose, L-Rhamnose)
Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials, leveraging their inherent stereochemistry to construct the target molecule. D-glucose and L-rhamnose have been employed as starting materials in formal total syntheses of the salicylihalamides. uni-duesseldorf.demedkoo.com
Table 1: Summary of Chiral Pool-Based Formal Syntheses
| Starting Material | Number of Steps to Intermediate | Overall Yield to Intermediate |
| D-Glucose | 12 | 17% |
| L-Rhamnose | 9 | 6% |
Synthesis of Common Precursors for Salicylihalamide A and B
Synthetic strategies have also focused on the creation of common macrocyclic precursors that can be elaborated to yield both Salicylihalamide A and B. This approach streamlines the synthesis by converging on a central intermediate.
Synthesis of this compound Analogs and Derivatives
The synthesis of this compound analogs and derivatives is crucial for exploring structure-activity relationships (SAR), developing biological probes, and identifying compounds with improved properties, such as enhanced stability or potency.
Design Principles for Structural Modification
The design of salicylihalamide analogs involves targeted modifications to different parts of the molecule to understand their contribution to biological activity and to optimize properties. Common structural features of the benzolactone enamide class, including salicylihalamides, are a macrocyclic salicylate (B1505791) ring and an enamide side chain on the aliphatic portion of the macrolactone. Strategies for structural modification include altering the aromatic fragment, the macrolactone scaffold, and the side-chain. SAR studies on salicylihalamide derivatives have explored modifications to the enamide side chain and the 12-membered ring, demonstrating that some small changes can be tolerated without substantial loss of cytotoxic activity.
Diverted Total Synthesis for Probe Generation
Diverted total synthesis (DTS) is a strategy employed to prepare modified natural products, including salicylihalamide analogs, which can serve as biological probes to elucidate their mechanisms of action. In DTS, modifications are introduced at various stages of a total synthesis, allowing for the generation of a range of analogs. This approach enables deep-seated structural modifications by utilizing modified building blocks in fragment-based synthesis.
Synthesis of Aza-Salicylihalamide Lactam Analogs
The chemical modification of macrolide natural products into aza or lactam analogs is a strategy used to potentially improve their metabolic stability and biological activity. The synthesis of aza-salicylihalamide lactam analogs has been reported. A key step in the synthesis of a lactam analog of salicylihalamide A involved a photochemical acylation coupling to form the amide bond. Following acetylation, an RCM reaction using Grubbs 1st generation catalyst was employed to form the macrocycle, yielding the desired E-lactam as the major product. Further conversion of the macrolactam into a vinyl iodide and subsequent copper-catalyzed cross-coupling with a diene amide furnished the aza-salicylihalamide analog. This lactam analogue of salicylihalamide A demonstrated potent activity against several human leukemia cell lines.
Development of Scalable Synthetic Routes for Preclinical Analog Evaluation
Table 2: Example of Scalable Synthesis for a Salicylihalamide Analog
| Analog Name | Number of Steps (Longest Linear Sequence) | Overall Yield | Quantity Produced |
| Saliphenylhalamide (B1253270) | 15-17 | 9.5% | Multi-gram |
This compound is a macrolide natural product isolated from the marine sponge Haliclona sp. researchgate.netthieme-connect.comrmit.edu.au. It is characterized by a unique chemical structure featuring a salicylic (B10762653) acid moiety incorporated into a 12-membered macrolide ring with an unsaturated fatty acid attached via an enamide linkage researchgate.net. This compound, along with salicylihalamide A, has demonstrated potent cytotoxic activity against various human tumor cell lines researchgate.netthieme-connect.comrmit.edu.au. Research has focused on elucidating its molecular and cellular mechanisms of action, highlighting its role as an inhibitor of key cellular processes.
Molecular and Cellular Mechanisms of Action
This compound exerts its biological effects through interactions with several molecular targets, leading to downstream cellular consequences.
Primary Molecular Targets and Binding Dynamics
This compound is known to target vacuolar-type H+-ATPase (V-ATPase), fatty acid synthesis (FAS), and viral oncoproteins like HPV16 E6.
Vacuolar-Type H+-ATPase (V-ATPase) Inhibition
Vacuolar-type ATPases (V-ATPases) are proton pumps found in the membranes of various organelles and the plasma membrane, crucial for acidifying intracellular compartments and regulating cellular pH researchgate.netcsic.esuni-muenchen.de. This compound is recognized as a potent inhibitor of V-ATPase activity csic.esnih.govnih.govuni.lunih.govsemanticscholar.orgresearchgate.net.
Salicylihalamide A, a closely related analogue, has been shown to interact with the V0 sector of the V-ATPase researchgate.netcsic.essemanticscholar.orgbiologists.comnih.govrupress.orgresearchgate.netthno.org. This interaction inhibits the proton pumping activity of the V1V0 holoenzyme and the H+ channel activity of the V0 complex semanticscholar.orgbiologists.comnih.gov. Studies using purified bovine brain V-ATPase and its dissociated V1 and V0 sectors identified the V0 domain as the recognition and binding site for salicylihalamide A semanticscholar.orgnih.gov. Salicylihalamide A inhibits the ATPase activity of the holoenzyme by affecting the V0 domain, but does not inhibit the ATP hydrolysis activity of the dissociated V1-ATPase semanticscholar.orgnih.gov.
A notable characteristic of salicylihalamide A and related benzolactone enamides is their selectivity for mammalian V-ATPases, with little to no inhibitory effect on V-ATPases from yeast or other fungi researchgate.netsemanticscholar.orgbiologists.comnih.govacs.orgresearchgate.netcancer.gov. This discrimination between V-ATPases from different species is a key feature that distinguishes them from other V-ATPase inhibitors semanticscholar.orgbiologists.comnih.gov.
This compound and its analogue, salicylihalamide A, exhibit a mechanism of V-ATPase inhibition distinct from that of plecomacrolide inhibitors such as bafilomycin A1 and concanamycin (B1236758) A uni.lunih.govsemanticscholar.orgresearchgate.netnih.govrupress.orgresearchgate.netnih.gov. While bafilomycin A1 and concanamycin A are also potent V-ATPase inhibitors, they bind to the proteolipid subunit c within the V0 sector and are not selective between mammalian and fungal V-ATPases researchgate.netcsic.esresearchgate.netnih.gov.
Importantly, salicylihalamide A does not compete with concanamycin or bafilomycin for binding to the V-ATPase, indicating it has a different binding site semanticscholar.orgnih.govnih.gov. Furthermore, salicylihalamide A causes a significant redistribution of cytosolic V1 from a soluble to a membrane-associated form, a change not observed in cells treated with bafilomycin or NH4Cl semanticscholar.orgnih.gov. This suggests that salicylihalamide's interaction with V0 promotes V0-V1 association, whereas bafilomycin A1 binding favors V1 dissociation rupress.orgbiorxiv.org.
The differential effects on V0-V1 association are summarized in the following table:
| Inhibitor | Effect on V0-V1 Association | Binding Site | Selectivity (Mammalian vs. Fungal V-ATPase) |
| Salicylihalamide A | Promotes association | V0 domain | Selective for mammalian |
| Bafilomycin A1 | Favors dissociation | V0 subunit c | Not selective |
| Concancamycin A | Favors dissociation | V0 subunit c | Not selective |
Inhibition of Fatty Acid Synthesis (FAS)
This compound has been identified as a potent and selective inhibitor of the human enzyme fatty acid synthase (FAS) ontosight.ai. FAS is a key enzyme involved in the de novo synthesis of fatty acids nih.gov. Inhibition of FAS can impact cellular lipid composition and has been explored in the context of cancer research, as many cancer cells show elevated FAS expression ontosight.ainih.gov. Studies have shown that inhibition of fatty acid synthesis can lead to reduced cell growth, increased cell death, and induced differentiation in certain cancer cells nih.gov.
Interaction with Viral Oncoproteins (e.g., HPV16 E6)
Computational studies have investigated the potential of marine bioactive compounds, including this compound, against the viral E6 oncoprotein of high-risk Human Papilloma Virus (HPV16) japsonline.comresearchgate.netjapsonline.com. The E6 oncoprotein is crucial for the malignant transformation associated with HPV16 infection, primarily by targeting and degrading the tumor suppressor protein p53 japsonline.commdpi.com.
Molecular docking studies have indicated that this compound can interact with the HPV16 E6 oncoprotein, showing a favorable binding energy japsonline.comresearchgate.netjapsonline.com. For example, one study reported a binding energy of -8.92 Kcal/mol for this compound with HPV16 E6 japsonline.comresearchgate.netjapsonline.com. This suggests a potential inhibitory role of this compound against the activity of the HPV16 E6 oncoprotein japsonline.comjapsonline.com. Molecular dynamic simulations further inferred that the complex formed between this compound and E6 protein was stable japsonline.comjapsonline.com.
The binding energies of this compound and other compounds with HPV16 E6 are presented in the table below:
| Compound | Binding Energy (Kcal/mol) |
| This compound | -8.92 |
| Salicylihalamide A | -8.76 |
| Frigocyclinone | -8.01 |
| Ascorbic acid | -3.82 |
Data derived from molecular docking studies with HPV16 E6 (PDB: 4XR8). japsonline.comresearchgate.net
Downstream Cellular Effects and Phenotypic Responses
The inhibition of V-ATPase by this compound leads to the alkalinization of intracellular acidic compartments such as lysosomes and endosomes csic.es. This disruption of pH gradients within organelles can affect various cellular processes that rely on acidic environments, including protein trafficking, endocytosis, and autophagy researchgate.netcsic.es.
Inhibition of V-ATPase has been shown to induce apoptosis and cell cycle arrest in tumor cells researchgate.net. The alkalinization of intracellular vesicles can also be concomitant with an increase in reactive oxygen species, which in turn can induce cell death csic.es.
The inhibition of fatty acid synthesis by this compound can impact cellular lipid metabolism, which is often altered in cancer cells to support increased proliferation nih.gov. Reduced fatty acid availability can lead to decreased cell growth and potentially induce differentiation nih.gov.
The interaction with viral oncoproteins like HPV16 E6 suggests that this compound may interfere with the mechanisms by which these proteins contribute to cellular transformation and proliferation japsonline.commdpi.com.
Molecular and Cellular Mechanisms of Action
Downstream Cellular Effects and Phenotypic Responses
Alterations in Lysosomal Organelle Morphology and Function
Inhibition of V-ATPases by compounds like salicylihalamide B directly impacts lysosomal function. V-ATPases are essential for maintaining the acidic environment within lysosomes, which is critical for the activity of lysosomal hydrolases responsible for the degradation of macromolecules researchgate.netresearchgate.netnih.govnih.gov. When V-ATPase is inhibited, the pH inside lysosomes increases, impairing the function of these enzymes and leading to the accumulation of undegraded material within the lysosomes mdpi.com.
Studies have shown that cells resistant to salicylihalamide, characterized by V-ATPase inhibition, exhibit an overexpansion and increased number of acidic lysosomal organelles nih.gov. This suggests that the cell attempts to compensate for the impaired acidification by increasing the number and size of lysosomes, although their function remains compromised due to the elevated internal pH nih.gov. The disruption of lysosomal acidification and subsequent accumulation of material can lead to lysosomal membrane permeabilization, potentially triggering cell death pathways researchgate.net. The morphology of lysosomes, whether tubular or spherical, can influence a cell's ability to maintain lysosomal physiology under stress, and V-ATPase expression plays a critical role in restoring lysosomal ion homeostasis plos.org.
Impact on Cellular pH Homeostasis and Glycolytic Metabolism
V-ATPases play a significant role in regulating both intracellular and, in some cases, extracellular pH researchgate.netresearchgate.netcsic.escsic.es. In cancer cells, which often exhibit a higher rate of glycolysis (the Warburg effect) and thus produce more lactic acid and protons, plasma membrane V-ATPases can be upregulated to extrude excess protons and maintain a neutral cytosolic pH csic.esnih.govcsic.es. This maintenance of cytosolic pH is important for cell proliferation and survival csic.es.
Inhibition of V-ATPases by this compound can disrupt this pH homeostasis. While the primary effect is on organellar acidification, it can also indirectly impact cytosolic pH, especially in cells relying on V-ATPase for proton extrusion csic.esnih.govcsic.es. Furthermore, there is a reciprocal relationship between V-ATPase activity and glycolytic metabolism. Glucose flux is a strong regulator of V-ATPase assembly and activity, and V-ATPase function can, in turn, influence glycolysis researchgate.netnih.gov. Inhibition of V-ATPase can lead to energy stress, potentially impacting ATP levels which are crucial for glycolysis nih.gov. This interplay highlights the complex metabolic consequences of V-ATPase inhibition by compounds like this compound.
Modulation of Autophagy Pathways
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates through lysosomes nih.govscienceopen.com. Proper lysosomal function, including acidification by V-ATPases, is essential for the completion of the autophagic pathway, specifically the fusion of autophagosomes with lysosomes and the subsequent degradation of autophagic cargo nih.govmdpi.comscienceopen.com.
Inhibition of V-ATPase by this compound disrupts lysosomal acidification, thereby blocking the later stages of autophagy mdpi.com. This can lead to an accumulation of autophagosomes, a common indicator of impaired autophagic flux mdpi.com. While V-ATPase inhibition can lead to increased autophagic markers in some contexts, V-ATPase is ultimately required for the effective execution of autophagy nih.gov. The relationship between V-ATPase inhibition and autophagy is complex, as autophagy can initially be induced as a stress response, but its completion is hindered by the lack of lysosomal acidification nih.gov.
Induction of Cellular Stress Responses
Inhibition of V-ATPase by compounds such as this compound can trigger various cellular stress responses. The disruption of lysosomal function and pH homeostasis contributes to cellular stress mdpi.complos.org. Furthermore, the energy depletion that can result from impaired V-ATPase activity, which hydrolyzes ATP, can activate stress-sensing pathways nih.gov.
Studies with other V-ATPase inhibitors, like archazolid B, have shown the induction of a cellular stress response, including the activation of hypoxia-inducible factor-1α (HIF1α) and autophagy nih.govresearchgate.net. HIF1α activation can occur due to energy stress and can promote adaptive mechanisms nih.gov. The cellular stress response induced by V-ATPase inhibition can involve the phosphorylation of stress-sensing proteins like AMPK and eIF2α, and inhibition of mTOR nih.gov. While these stress responses can initially serve as survival mechanisms, prolonged V-ATPase inhibition and the resulting cellular dysfunction can ultimately lead to the induction of cell death, including apoptosis researchgate.netnih.govresearchgate.net.
Compound Information
| Compound Name | PubChem CID |
| This compound | 643725 |
Data Table Example (Illustrative based on search results)
Preclinical Biological Activity and Therapeutic Potential
In Vitro Cytotoxicity Profiling
Salicylihalamide B exhibits significant cytotoxicity against a diverse range of human tumor cell lines.
Spectrum of Activity Across Diverse Human Tumor Cell Lines (e.g., NCI 60-cell screen)
Testing of salicylihalamide A, a closely related analog with a similar mechanism of action, in the NCI 60-cell line human tumor screen revealed a striking pattern of differential cytotoxicity acs.orggoogle.com. This screening indicated that salicylihalamides represent a potentially important new class for antitumor lead optimization acs.org. The mean panel GI50 concentration for salicylihalamide A was approximately 15 nM, with a range of differential sensitivity among the 60 cell lines exceeding 10³ acs.org. Melanoma cell lines, as a group, showed the highest average sensitivity in this screen acs.org. Studies have shown that salicylihalamide A and its analog saliphenylhalamide (B1253270) are potent antiproliferative agents against a wide variety of human tumor cell lines nih.gov.
Antiproliferative Mechanisms in Cancer Cell Models
The potent antiproliferative activity of salicylihalamides is primarily attributed to their inhibition of vacuolar ATPase (V-ATPase) activity nih.gov. V-ATPases are proton pumps crucial for acidifying intracellular organelles like lysosomes and endosomes, and in some cancer cells, the plasma membrane nih.govnih.gov. This acidification is vital for various cellular processes, including protein degradation, vesicular trafficking, and maintaining cellular pH homeostasis nih.govresearchgate.net. Inhibition of V-ATPase by salicylihalamides disrupts these processes, leading to lysosomal dysfunction, accumulation of acidic organelles, and ultimately, cell death nih.gov. V-ATPase inhibition has been shown to induce apoptosis and cell cycle arrest in tumor cells researchgate.net. The enhanced activity of V-ATPase in cancer cells is associated with proliferation, invasion, and metastasis, making it an attractive target for therapy researchgate.netd-nb.info.
Mechanisms of Cellular Resistance Development
The development of resistance to cytotoxic agents is a significant challenge in cancer therapy nih.govmdpi.com. Studies with salicylihalamides have provided insights into potential mechanisms of acquired resistance.
Characterization of Salicylihalamide-Resistant Cell Lines
Salicylihalamide-resistant tumor cell lines have been generated to investigate the mechanisms of resistance nih.govresearchgate.net. For instance, human melanoma cells (SK-MEL-5) cultured in increasing concentrations of salicylihalamide A developed resistance nih.gov. A characteristic feature of these resistant cell lines is an overexpansion and increased number of acidic lysosomal organelles nih.gov. Western blot analysis of a salicylihalamide A-resistant cell line (SR100) indicated a strong upregulation of V-ATPase subunits and lysosomal membrane proteins nih.gov.
Preclinical Efficacy in Non-Human Models (in vivo cellular impact, not clinical trials)
Preclinical studies in non-human models are essential for evaluating the potential therapeutic efficacy and understanding the mechanism of action of compounds before any potential human trials. For V-ATPase inhibitors like this compound and its analogs, these models help to assess their impact on tumor growth and other biological processes in vivo.
Evaluation in Xenograft Models for Mechanism of Action Studies (e.g., Saliphenylhalamide)
Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to evaluate the in vivo antitumor activity of potential therapeutic agents and to investigate their mechanisms of action within a living system clue.iorsc.org. Saliphenylhalamide (SaliPhe), a potent synthetic analog of Salicylihalamide A, has been evaluated in such models.
Studies have shown that Saliphenylhalamide exhibits potent antiproliferative effects across a variety of human tumor cell lines in vitro nih.gov. This activity is linked to its mechanism as a V-ATPase inhibitor, disrupting lysosomal acidification and autophagic flux medkoo.com. The inhibition of V-ATPase activity is hypothesized to be a strategy for cancer chemotherapeutic intervention, particularly in tumors that rely on increased V-ATPase activity to manage the acid load from glycolysis and maintain cytosolic pH csic.esnih.gov.
Research using Salicylihalamide A and its analogs has demonstrated efficacy in in vivo xenograft cancer models researchgate.netresearchgate.net. While specific detailed data tables for this compound in xenograft models were not prominently found in the search results, studies on Saliphenylhalamide provide insights into the potential in vivo effects of this class of compounds. Saliphenylhalamide has shown potent activity against various human tumor cell lines in vitro, with IC₅₀ values in the low nanomolar range medkoo.com.
Furthermore, studies have indicated that Saliphenylhalamide can sensitize resistant tumor cells to conventional chemotherapy and radiation treatments, suggesting its potential utility in combination therapy protocols nih.gov. This sensitization effect observed in preclinical settings is consistent with the understanding that V-ATPase inhibition can impact cellular processes related to drug resistance.
The mechanism of action in these models is thought to involve the selective inhibition of V-ATPase, which is critical for lysosomal acidification . This disruption can lead to impaired cellular homeostasis and induce apoptosis through lysosomal stress medkoo.com. Studies using purified bovine brain V-ATPase have shown that Salicylihalamide A binds to the V₀ domain, inhibiting the ATPase activity of the holoenzyme biologists.comresearchgate.net. This binding mechanism is distinct from other V-ATPase inhibitors like bafilomycin A1 researchgate.netresearchgate.net.
While direct in vivo data specifically for this compound in xenograft models was not a primary output of the search, the preclinical evaluation of the closely related analog Saliphenylhalamide in these models supports the potential of V-ATPase inhibitors from the salicylihalamide class as anticancer agents and highlights the importance of V-ATPase inhibition as a mechanism of action in an in vivo context.
Broader Biological Activities Beyond Oncology
Beyond their significant potential in oncology due to V-ATPase inhibition, salicylihalamides and their analogs have demonstrated other biological activities.
Antiviral Activities (e.g., against Influenza A Virus)
Recent studies have highlighted the potential of Saliphenylhalamide as an antiviral agent, particularly against Influenza A Virus (IAV) nih.govnih.gov. Cellular V-ATPases play a crucial role in the entry of IAV into host cells by mediating the acidification of endosomes, a necessary step for the virus to release its genetic material into the cytoplasm nih.govnih.gov. By inhibiting V-ATPase, Saliphenylhalamide can prevent this acidification, thereby arresting the virus in the endocytic compartments and blocking infection nih.gov.
In vitro studies have shown that Saliphenylhalamide can block the proliferation of pandemic and multidrug-resistant IAV strains at concentrations significantly lower than those required for cytotoxic effects nih.gov. For instance, Saliphenylhalamide was found to be highly effective against the pandemic H1N1 isolate A/Hamburg/01/2009 nih.gov.
A study comparing the antiviral activity of Saliphenylhalamide with other V-ATPase inhibitors like concanamycin (B1236758) A, bafilomycin A1, and archazolid B against IAV demonstrated that Saliphenylhalamide was the most effective drug in inhibiting wild-type influenza viruses in vitro nih.gov. The antiviral activity of Saliphenylhalamide ranged from 28 nM to 206 nM, while its cytotoxicity was in the µM range, indicating a favorable selectivity index nih.gov.
Preclinical in vivo studies in mice have also provided evidence for the antiviral efficacy of Saliphenylhalamide. At essentially non-toxic concentrations, Saliphenylhalamide protected a significant percentage of mice against a lethal challenge of a mouse-adapted influenza strain nih.gov. This contrasted with bafilomycin A1, which showed essentially no protection at cytotoxic concentrations nih.gov.
These findings suggest that targeting the proton translocation domain of cellular V-ATPase with inhibitors like Saliphenylhalamide could be a selective strategy for treating influenza virus infections, including those caused by multi-resistant strains nih.gov. Targeting host cellular proteins like V-ATPase is also expected to be less susceptible to the emergence of drug resistance compared to drugs that target viral proteins nih.gov.
In addition to Influenza A Virus, computational studies have explored the potential antiviral activities of this compound against other viruses, such as Human Papilloma Virus (HPV16). Molecular docking studies suggested that this compound could interact favorably with the viral E6 oncoprotein of HPV16, indicating a potential role as a template for further studies on cervical cancer drug candidates japsonline.com. This compound showed a better interaction with the E6 oncoprotein compared to Salicylihalamide A and other tested compounds, with a binding energy of -8.92 Kcal/mol japsonline.com.
These broader biological activities, particularly the demonstrated antiviral efficacy against Influenza A Virus in both in vitro and in vivo preclinical models, highlight the multifaceted therapeutic potential of this compound and its related compounds beyond their initial identification as cytotoxic agents.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not explicitly found for B, but Salicylihalamide A is CID 643725 and Saliphenylhalamide is CID 11271117. This compound is listed as a synonym for Salicylihalamide A in some sources. nih.gov |
| Saliphenylhalamide | 11271117 nih.govuni.lu |
| Salicylihalamide A | 643725 nih.govuni.lu |
Data Table Example (Illustrative based on search findings for Saliphenylhalamide's antiviral activity):
Structure Activity Relationship Sar Studies
Elucidation of Essential Pharmacophores for V-ATPase Inhibition
Research has highlighted the importance of both the macrocyclic benzolactone core and the N-acyl enamide side chain for the potent V-ATPase inhibition observed with salicylihalamides. biologists.comnih.gov
Role of the Macrocyclic Benzolactone Core
The macrocyclic benzolactone core is considered a key structural element of this class of V-ATPase inhibitors. biologists.comulisboa.pt Studies involving modifications to the macrolactone ring have shown that while some alterations, such as deoxylation or internal ring opening, might be tolerated, they can impact inhibitory efficacy. biologists.com The benzolactone core is responsible for the selective interaction with mammalian V-ATPases. ulisboa.ptcsic.es
Significance of the N-Acyl Enamide Side Chain
The N-acyl enamide side chain is another critical pharmacophore for the inhibitory activity of salicylihalamides. biologists.comnih.govescholarship.org Studies have demonstrated that modifications at the enamide side chain can significantly influence inhibitory efficacy. biologists.com For salicylihalamide, while N-acyl modifications initially appeared to have no effect, attempts to functionalize this position with groups like biotin, farnesyloxy, or cholesteryloxy led to a substantial decrease in potency, increasing IC50 values significantly. biologists.com This suggests that while some modifications might be tolerated, the nature and size of substituents on the enamide side chain are crucial for maintaining potent inhibition. The enamide moiety is known to be susceptible to hydrolysis, which can lead to inactivation, making it a target for modification in analog design. researchgate.net
Impact of Stereochemistry on Biological Activity
The stereochemistry of salicylihalamide B plays a vital role in its biological activity. Studies have focused on determining and confirming the absolute configurations of the chiral centers within the molecule.
Absolute Configuration Reassignments and Their Functional Implications
Initial structural assignments of salicylihalamides A and B were subject to revision. The correct absolute configuration of these compounds has been determined to be 12(S), 13(R), 15(S). acs.org This reassignment was achieved through asymmetric total synthesis and detailed spectroscopic analysis, including modified Mosher methods. acs.orgresearchgate.netcapes.gov.br The stereochemistry at specific carbons, such as C-13, was crucial in these reassignments. acs.org The precise stereochemical arrangement of the molecule is essential for its interaction with the V-ATPase target and thus for its biological potency. nih.gov
Design and Evaluation of Modified Analogs for Enhanced Biological Profile
Efforts have been made to design and synthesize modified analogs of this compound to improve its biological profile, including potency, selectivity, and stability. rmit.edu.auresearchgate.netnih.gov
Substituent Effects on Potency and Selectivity
Substituent effects on both the macrocyclic core and the enamide side chain have been investigated to understand their impact on V-ATPase inhibition and cellular cytotoxicity. Modifications to the 12-membered ring and the enamide moiety have shown that some small changes can be tolerated without a complete loss of activity. rmit.edu.au For instance, a lactam analog of salicylihalamide A, where the lactone is replaced by a lactam, was synthesized to potentially improve stability and showed potent activity against leukemia cell lines. rmit.edu.auresearchgate.net
Studies with analogs have explored the impact of altering the aromatic fragment, the macrolactone scaffold, and the side chain. researchgate.net While the rigid macrocycle of the natural products appears important, studies with simplified benzolactone-like core scaffolds with decreased rigidity have also been explored, although these did not always retain the same level of cytotoxicity as the natural products. nih.gov
The nature of the N-acyl enamide side chain is particularly sensitive to modifications, as discussed earlier. biologists.com While some variations might retain activity, significant changes can lead to a drastic reduction in potency. biologists.com This highlights the specific structural requirements of the binding site on the V-ATPase for the enamide side chain.
Isosteric Replacements (e.g., Lactam Analogs)
Isosteric replacement is a strategy in medicinal chemistry where one atom or group of atoms is substituted with another with similar size, shape, and electronic properties. This can be used to modify the pharmacokinetic or pharmacodynamic properties of a compound while retaining its biological activity. In the context of salicylihalamides, isosteric replacements, particularly the synthesis and evaluation of lactam analogs, have been explored to investigate their SAR and potentially improve their properties nih.govresearchgate.net.
Salicylihalamide A features a 12-membered benzolactone ring. The lactone moiety (cyclic ester) is a key part of its structure. Replacing this ester linkage with an amide linkage results in a lactam analog. This isosteric replacement involves substituting an oxygen atom with a nitrogen atom, which can affect the polarity, hydrogen bonding capabilities, and metabolic stability of the molecule.
Research has reported the synthesis and biological evaluation of lactam analogs of Salicylihalamide A nih.govresearchgate.net. One such study described the synthesis of a lactam analog where the ester linkage in the macrocycle was replaced by an amide nih.gov. This aza-salicylihalamide analog was synthesized through a multi-step process, including a key photochemical acylation coupling and a ring-closing metathesis reaction to form the macrocyclic lactam ring nih.govresearchgate.net.
Further detailed research findings on the SAR of lactam analogs compared directly to this compound would be necessary for a comprehensive understanding of the impact of this specific isosteric replacement on the activity and properties of this compound. However, the successful synthesis and potent activity of a lactam analog of Salicylihalamide A provide valuable insights into the potential of this modification strategy for the salicylihalamide class of compounds.
Advanced Research Methodologies and Computational Approaches
Spectroscopic Techniques for Structural Elucidation Refinements
Spectroscopic methods are fundamental in confirming and refining the chemical structure of Salicylihalamide B and its synthetic derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments (e.g., COSY, HMQC, HMBC), are crucial for determining the arrangement of atoms and their connectivity within the molecule. analis.com.mynih.govthermofisher.comfunaab.edu.ng Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides precise molecular weight information and aids in determining the elemental composition and fragmentation patterns, which further support structural assignments. pharmaknowledgeforum.comrsc.org Infrared (IR) spectroscopy is used to identify key functional groups present in the molecule, such as carbonyl and hydroxyl groups. thermofisher.comfunaab.edu.ngpharmaknowledgeforum.com The initial structural elucidation of salicylihalamides A and B, for instance, relied on extensive NMR spectral analysis, including two-dimensional techniques. researchgate.net These techniques are essential not only for characterizing the natural product but also for verifying the structure and purity of synthetic intermediates and final products in efforts towards total synthesis and analog generation. researchgate.netnih.govresearchgate.net
Biochemical Assays for Target Engagement and Enzyme Inhibition
Biochemical assays are vital for quantifying the interaction between this compound and its biological target, V-ATPase, and for evaluating its inhibitory potency. These cell-free assays typically involve purified or reconstituted enzyme systems. Studies have shown that Salicylihalamide A, a closely related analog, inhibits the V0 sector of the V-ATPase, indicating a specific interaction with the membrane-bound domain responsible for proton translocation. nih.gov This inhibition mechanism is distinct from that of other V-ATPase inhibitors like bafilomycin A1, which also targets the V0 sector but at a different binding site. nih.gov
Enzyme inhibition assays, such as those measuring ATPase activity, are used to determine the half-maximal inhibitory concentration (IC50) of this compound against V-ATPase. These assays can utilize reconstituted bovine brain V-ATPase or other purified V-ATPase preparations. nih.govnih.gov Biochemical studies have confirmed the potent inhibitory activity of salicylihalamides on V-ATPase. nih.gov Structure-activity relationship studies using synthetic salicylihalamide derivatives in biochemical assays have helped to identify key structural features essential for potent V-ATPase inhibition. nih.govnih.gov
Target engagement can also be assessed using biophysical methods in cell-free systems, although specific data for this compound was not extensively detailed in the search results. Techniques like differential scanning fluorimetry (DSF) or isothermal titration calorimetry (ITC) can provide thermodynamic information about the binding interaction between the inhibitor and the purified target protein. vipergen.comfrontiersin.org
Cell-Based Assays for Phenotypic Screening and Mechanistic Investigations
Cell-based assays are employed to evaluate the biological effects of this compound in a more physiologically relevant context, including its cytotoxic activity and its impact on cellular processes mediated by V-ATPase. These assays are crucial for phenotypic screening and for investigating the cellular and molecular mechanisms underlying its activity.
This compound has been identified as a potent cytotoxic macrolide in various human tumor cell lines. researchgate.net Phenotypic screening assays, which observe the effect of compounds on cellular phenotypes, have been used to identify salicylihalamides as compounds with potent growth inhibitory activity. researchgate.netcriver.commdpi.com
Given its target is V-ATPase, cell-based assays often focus on the consequences of V-ATPase inhibition, such as the disruption of lysosomal acidification and the resulting cellular effects. Studies with salicylihalamide-resistant tumor cell lines, which exhibit an overexpansion of lysosomal organelles, provide evidence that V-ATPase inhibition is responsible for the antiproliferative activity of salicylihalamides. nih.gov These resistant cell lines often show upregulation of V-ATPase subunits and lysosomal membrane proteins. nih.gov
Cytotoxicity assays, such as the MTT assay or SRB assay, are commonly used to measure the effect of this compound on cell viability and proliferation across a panel of cancer cell lines. clue.ioimmunologixlabs.com These assays provide IC50 values in a cellular context, which can be compared to biochemical IC50 values to understand cellular permeability and target engagement within the cell. Investigating the impact on lysosomal pH using fluorescent probes is another type of cell-based assay used to confirm V-ATPase inhibition in living cells. nih.gov Cell-based assays are also used to explore downstream effects of V-ATPase inhibition, such as the induction of apoptosis or cell cycle arrest. researchgate.net
Computational Chemistry in Drug Discovery
Computational chemistry plays an increasingly important role in the study and development of this compound and its analogs, aiding in the prediction of molecular interactions, analysis of complex stability, and identification of potential new compounds. researchgate.netrecludixpharma.com
Molecular Docking for Target Interaction Prediction
Molecular docking simulations are used to predict the binding orientation (pose) and affinity of this compound within the binding site of its target protein, V-ATPase. researchgate.netresearchgate.net This technique computationally models the interaction between the small molecule and the protein, estimating the binding energy. Molecular docking studies have been applied to investigate the interaction of this compound with potential targets. researchgate.net These studies can provide insights into the key amino acid residues involved in the binding interaction and help rationalize structure-activity relationships observed in biochemical assays. researchgate.net
Molecular Dynamics Simulations for Complex Stability Analysis
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the complex formed between this compound and V-ATPase over time. researchgate.netrecludixpharma.comresearchgate.netnih.gov Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the protein in a simulated physiological environment (e.g., including water and ions). nih.govnih.gov These simulations can provide information about the stability of the predicted binding pose, the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts) over time, and conformational changes in the protein induced by ligand binding. researchgate.net MD simulations can help to refine binding hypotheses derived from docking studies and provide a more realistic picture of the ligand-target interaction. researchgate.net
Virtual Screening for Analog Identification
Virtual screening utilizes computational methods to search large databases of chemical compounds for potential new inhibitors with similar properties or predicted binding characteristics to this compound. researchgate.netresearchgate.netbiomedpharmajournal.org Ligand-based virtual screening approaches compare the structural and physicochemical features of known active compounds (like this compound) to identify similar molecules. Structure-based virtual screening, on the other hand, docks libraries of compounds into the target binding site and ranks them based on their predicted binding affinity. researchgate.net Virtual screening has been used to predict potential bioactive compounds, including this compound, against certain targets. researchgate.netbiomedpharmajournal.org This approach can accelerate the hit identification phase of drug discovery by prioritizing compounds for experimental testing, potentially leading to the discovery of novel this compound analogs with improved potency, selectivity, or other desirable properties. researchgate.net
Table of Compounds and PubChem CIDs
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
Developing efficient and scalable synthetic routes for Salicylihalamide B and its analogs remains a significant area of research. The complex macrocyclic structure and the presence of multiple stereocenters pose considerable synthetic challenges. Existing approaches have utilized strategies such as ring-closing alkyne metathesis and intramolecular Suzuki coupling for constructing the macrocyclic core. rsc.org Formal total syntheses of Salicylihalamides A and B have been reported, employing chiral pool approaches from precursors like D-glucose and L-rhamnose, featuring key steps such as ring-closing metathesis to form the macrocyclic ring system. researchgate.net Another approach involved a stereoselective and convergent formal synthesis utilizing Prins cyclisation for polyketide precursors. researchgate.net An efficient synthesis of the macrolactone core has been achieved in 10 linear steps, involving a Stille coupling and base-induced macrolactonization. researchgate.net Further exploration of novel catalysts, reaction conditions, and convergent strategies is crucial to improve yields, reduce steps, and facilitate the production of larger quantities of this compound and its derivatives for extensive preclinical and potentially clinical studies.
Identification of Additional Molecular Targets
While this compound is primarily known as a potent V-ATPase inhibitor, research continues to investigate whether it interacts with other molecular targets. acs.orgnih.gov Understanding the full spectrum of its molecular interactions could reveal off-target effects or identify additional pathways contributing to its biological activities. Computational studies have explored the interaction of this compound with other proteins, such as the E6 oncoprotein of Human Papilloma Virus (HPV) 16, suggesting potential applications beyond V-ATPase inhibition. japsonline.commdpi.com Molecular docking studies have indicated favorable binding energy between this compound and the HPV16 E6 oncoprotein. japsonline.com Further experimental validation is required to confirm these potential additional targets and elucidate their biological significance.
Development of Next-Generation Analogs with Improved Efficacy and Selectivity
The development of synthetic analogs is a key strategy to improve the therapeutic profile of this compound, aiming for enhanced potency, selectivity, metabolic stability, and reduced toxicity. Structure-activity relationship studies have been conducted with natural and synthetic variations of benzolactone enamides, including salicylihalamide, to understand the structural features critical for V-ATPase inhibition. biologists.com Analogs with modifications in the aromatic fragment, macrolactone scaffold, and side chain have been synthesized and evaluated for their inhibitory activity against V-ATPase and human tumor cell growth. researchgate.net For instance, saliphenylhalamide (B1253270), a potent analog of Salicylihalamide A, has been synthesized in multigram quantities for further evaluation. nih.gov Future efforts will focus on rational design based on structural insights into V-ATPase binding and computational modeling to generate analogs with optimized pharmacological properties and potentially altered target specificity.
Understanding of Resistance Mechanisms at a Deeper Molecular Level
The development of resistance is a common challenge in cancer therapy. Studies have shown that tumor cells can develop resistance to salicylihalamide, characterized by an overexpansion of lysosomal organelles and upregulation of V-ATPase subunits and lysosomal membrane proteins. nih.gov Lysosome-mediated drug resistance, where drugs are sequestered in lysosomes and subsequently extruded from the cell, is a known mechanism influenced by V-ATPase activity. mdpi.com A deeper molecular understanding of how cancer cells develop resistance to this compound is crucial for designing strategies to overcome it. This includes investigating changes in V-ATPase expression, localization, and subunit composition, as well as exploring alternative pathways that might be activated in resistant cells. Research into the differential response of AMPK to V-ATPase inhibition in tumor cells compared to non-tumor cells may also provide insights into resistance mechanisms. nih.gov
Application in Other Disease Areas Beyond Cancer (based on mechanism of action)
Given its mechanism of action as a V-ATPase inhibitor, this compound's potential applications extend beyond oncology. V-ATPases are involved in various physiological and pathophysiological processes in different tissues. For example, V-ATPases play roles in bone resorption by osteoclasts, renal tubular acidification, and viral entry into cells. rsc.orgacs.org Inhibition of V-ATPase activity might be relevant for the treatment of osteoporosis, renal disorders, and certain viral infections. rsc.orgacs.org Computational investigations have explored its potential against the E6 oncoprotein of HPV16, suggesting a possible antiviral application. japsonline.commdpi.com Further research is needed to systematically evaluate the efficacy and safety of this compound and its analogs in these and other disease models where V-ATPase activity is implicated.
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for isolating and characterizing Salicylihalamide B from natural sources?
- Methodological Answer : Isolation typically involves bioassay-guided fractionation using solvent partitioning and chromatographic techniques (e.g., HPLC, TLC). Structural elucidation relies on spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Ensure purity validation via analytical HPLC (>95%) and reproducibility across multiple biological replicates .
Q. How can researchers design assays to evaluate this compound’s bioactivity, particularly its V-ATPase inhibitory effects?
- Methodological Answer : Use cell-based viability assays (e.g., MTT or ATP quantification) with V-ATPase-dependent cancer cell lines (e.g., MDA-MB-231). Include positive controls (e.g., bafilomycin A1) and dose-response curves (IC₅₀ determination). Validate specificity via Western blotting for lysosomal acidification markers (e.g., LAMP1) .
Q. What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Follow modular synthesis approaches, as seen in Salicylihalamide A synthesis, with late-stage installation of sensitive enamide side chains. Optimize reaction conditions (e.g., temperature, catalysts) using Design of Experiments (DoE) and validate intermediates via LC-MS and NMR. Document all synthetic steps in a lab notebook with raw data traces .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Perform meta-analysis of published datasets to identify variables (e.g., cell line origin, culture conditions, assay endpoints). Conduct comparative studies under standardized protocols, including internal controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance and report effect sizes with confidence intervals .
Q. What strategies address the instability of this compound in aqueous environments during pharmacokinetic studies?
- Methodological Answer : Employ prodrug formulations (e.g., ester derivatives) or nano-encapsulation (liposomes, polymeric nanoparticles). Monitor degradation kinetics via stability-indicating HPLC methods under physiological pH/temperature. Validate bioavailability improvements using in vivo models (e.g., murine plasma half-life assays) .
Q. How can computational modeling improve target identification for this compound beyond V-ATPase?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities for secondary targets (e.g., ion channels, kinases). Validate predictions via CRISPR-Cas9 knockout models or competitive binding assays (SPR, ITC). Cross-reference with transcriptomic/proteomic databases (e.g., ChEMBL, PubChem) .
Q. What experimental designs mitigate batch-to-batch variability in this compound production during scale-up?
- Methodological Answer : Implement Quality by Design (QbD) principles, including critical process parameter (CPP) identification via risk assessment (e.g., Ishikawa diagrams). Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring. Perform multivariate analysis (e.g., PCA) to correlate raw material attributes with final product quality .
Data Analysis and Reporting
Q. How should researchers interpret conflicting cytotoxicity data between this compound and its analogs?
- Methodological Answer : Apply hierarchical clustering or heatmap visualization to identify patterns in dose-response data. Use cheminformatics tools (e.g., MOE) to correlate structural features (e.g., substituent electronegativity) with activity. Report discrepancies in context of assay sensitivity (e.g., EC₅₀ vs. IC₅₀) and cell line genetic backgrounds .
Q. What frameworks ensure ethical reporting of negative or inconclusive results in this compound studies?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative datasets in repositories like Zenodo or Figshare with detailed metadata. Use preprint servers (e.g., bioRxiv) for transparency. Reference community guidelines (e.g., ASCB’s Recommendations for Rigor) in methodology sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
